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molecular formula C12H16O3 B1319606 4-(Butoxymethyl)benzoic acid CAS No. 89326-75-0

4-(Butoxymethyl)benzoic acid

Cat. No. B1319606
M. Wt: 208.25 g/mol
InChI Key: FEPGKHZMVPLZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05755994

Procedure details

Preparation of trans-4-(3,5-difluoro-4-cyanophenyl)-cyclohexyl 4-(butoxymethyl)benzoate (in the formula (1), R=C4H9, l=1, m and n=both, 1, o=0, A1 =1,4-phenylene group, A2 =trans-1,4-cyclohexylene group, Z1 =--COO--, Z2 =covalent bond, X=CN, and Y1 and Y2 =both, F) (Compound No. 148) 4-(butoxymethyl)benzoic acid (1.5 g, 7.2 mmol) was mixed with thionyl chloride (1.3 g, 10.8 mmol) pyridine (0.1 ml) and toluene (3 ml), followed by reacting them at 80° C., for 2 hours, and distilling off superfluous thionyl chloride and toluene under reduced pressure, to obtain raw 4-(butoxymethyl)benzoyl chloride.
Name
trans-4-(3,5-difluoro-4-cyanophenyl)-cyclohexyl 4-(butoxymethyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH2:6][C:7]1[CH:31]=[CH:30][C:10]([C:11](O[C@H]2CC[C@H](C3C=C(F)C(C#N)=C(F)C=3)CC2)=[O:12])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH3:4].C(OCC1C=CC(C(O)=O)=CC=1)CCC.S(Cl)([Cl:49])=O>C1(C)C=CC=CC=1>[CH2:1]([O:5][CH2:6][C:7]1[CH:31]=[CH:30][C:10]([C:11]([Cl:49])=[O:12])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
trans-4-(3,5-difluoro-4-cyanophenyl)-cyclohexyl 4-(butoxymethyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OCC1=CC=C(C(=O)O[C@@H]2CC[C@H](CC2)C2=CC(=C(C(=C2)F)C#N)F)C=C1
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
C(CCC)OCC1=CC=C(C(=O)O)C=C1
Name
Quantity
0.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 80° C.
DISTILLATION
Type
DISTILLATION
Details
distilling off superfluous thionyl chloride and toluene under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)OCC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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